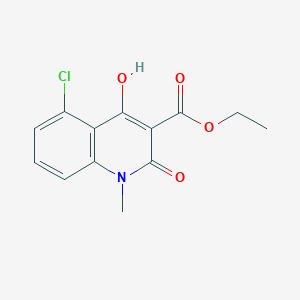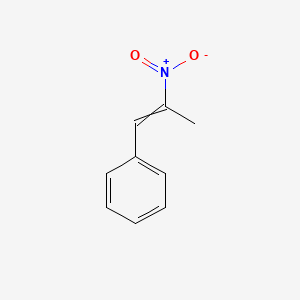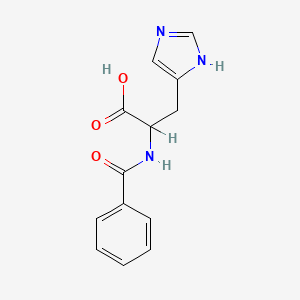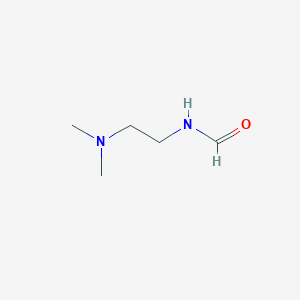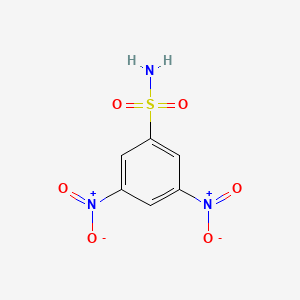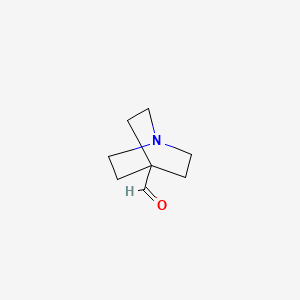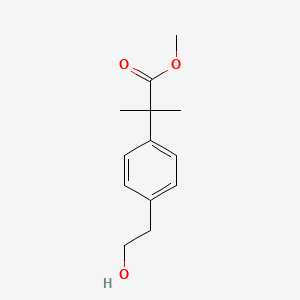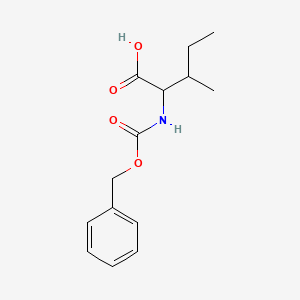
Monomethyl auristatin E intermediate-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monomethyl auristatin E intermediate-3 is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis as a protecting group for the amino group of isoleucine. The compound has the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . It is often referred to as Z-L-isoleucine or Cbz-L-isoleucine in scientific literature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Monomethyl auristatin E intermediate-3 is typically synthesized through the reaction of L-isoleucine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the synthesis of N-benzyloxycarbonyl-L-isoleucine follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput reactors to ensure consistency and efficiency. The product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Monomethyl auristatin E intermediate-3 undergoes several types of chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis using acidic or basic conditions.
Reduction: The compound can be reduced to L-isoleucine using hydrogenation in the presence of a palladium catalyst.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Reduction: Hydrogen gas and palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: L-isoleucine and benzyl alcohol.
Reduction: L-isoleucine.
Substitution: Derivatives of L-isoleucine with different protecting groups.
Wissenschaftliche Forschungsanwendungen
Monomethyl auristatin E intermediate-3 is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Wirkmechanismus
The primary function of N-benzyloxycarbonyl-L-isoleucine is to protect the amino group of isoleucine during peptide synthesis. The benzyloxycarbonyl group prevents unwanted side reactions by blocking the amino group, allowing for selective reactions at other functional groups. The protecting group can be removed under specific conditions to yield the desired peptide or protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyloxycarbonyl-L-leucine
- N-Benzyloxycarbonyl-L-valine
- N-Benzyloxycarbonyl-L-alanine
Uniqueness
Monomethyl auristatin E intermediate-3 is unique due to its specific side chain structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides that require precise control over the spatial arrangement of amino acids .
Eigenschaften
Molekularformel |
C14H19NO4 |
|---|---|
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
JSHXJPFZKBRLFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


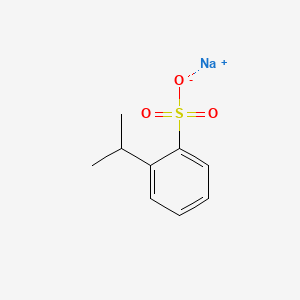
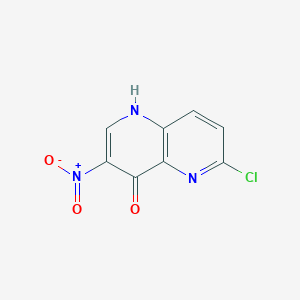

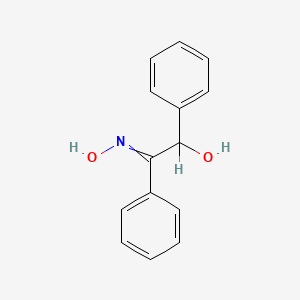
![2-Chloro-4-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B8816948.png)
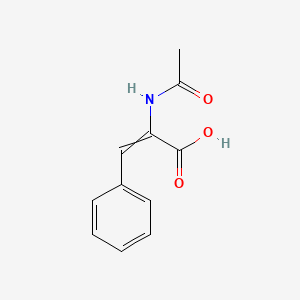
![Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B8816958.png)
